5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder
Brand Name:
Vulcanchem
CAS No.:
128022-68-4
VCID:
VC0517339
InChI:
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
SMILES:
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
Molecular Formula:
C19H20N2O4
Molecular Weight:
340.4 g/mol
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
CAS No.: 128022-68-4
Inhibitors
VCID: VC0517339
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 128022-68-4 |
---|---|
Product Name | 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Standard InChI | InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
Standard InChIKey | XZPSYCOYKJRHKE-MRXNPFEDSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Appearance | Solid powder |
Description | ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Reference | 1: Grodum E, Andersen M, Hangaard J, Koldkjaer O, Hagen C. Lack of effect of the dopamine D1 antagonist, NNC 01-0687, on unstimulated and stimulated release of anterior pituitary hormones in males. J Endocrinol Invest. 1998 May;21(5):291-7. PubMed PMID: 9648050. 2: Skrumsager BK, Christensen JV, Snel S, Seiberling M. Tolerability, safety and pharmacokinetics of single dose and multiple dosing of the selective D1 antagonist NNC 01-0687 in healthy subjects. Psychopharmacology (Berl). 1995 Oct;121(3):294-9. PubMed PMID: 8584609. 3: Karle J, Clemmesen L, Hansen L, Andersen M, Andersen J, Fensbo C, Sloth-Nielsen M, Skrumsager BK, Lublin H, Gerlach J. NNC 01-0687, a selective dopamine D1 receptor antagonist, in the treatment of schizophrenia. Psychopharmacology (Berl). 1995 Oct;121(3):328-9. PubMed PMID: 8584614. 4: Christensen JV. Determination of (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687), a novel dopamine D-1 receptor antagonist, in plasma by solid-phase extraction and high-performance liquid chromatography. J Chromatogr. 1992 Jun 10;577(2):366-70. PubMed PMID: 1301070. 5: Eder DN, Zdravkovic M, Wildschiødtz G. Selective alterations of the first NREM sleep cycle in humans by a dopamine D1 receptor antagonist (NNC-687). J Psychiatr Res. 2003 Jul-Aug;37(4):305-12. PubMed PMID: 12765853. 6: Eder DN. CEE-03-310 CeNeS pharmaceuticals. Curr Opin Investig Drugs. 2002 Feb;3(2):284-8. Review. PubMed PMID: 12020061. 7: Ahlenius S. Clozapine: dopamine D1 receptor agonism in the prefrontal cortex as the code to decipher a Rosetta stone of antipsychotic drugs. Pharmacol Toxicol. 1999 May;84(5):193-6. Review. PubMed PMID: 10361974. 8: Salmi P, Ahlenius S. Dihydrexidine produces hypothermia in rats via activation of dopamine D1 receptors. Neurosci Lett. 1997 Oct 24;236(1):57-9. PubMed PMID: 9404951. 9: Salmi P, Ahlenius S. Further evidence for clozapine as a dopamine D1 receptor agonist. Eur J Pharmacol. 1996 Jun 20;307(1):27-31. PubMed PMID: 8831100. 10: Halldin C, Foged C, Farde L, Karlsson P, Hansen K, Grønvald F, Swahn CG, Hall H, Sedvall G. [11C]NNC 687 and [11C]NNC 756, dopamine D-1 receptor ligands. Preparation, autoradiography and PET investigation in monkey. Nucl Med Biol. 1993 Nov;20(8):945-53. PubMed PMID: 8298574. 11: Karlsson P, Farde L, Halldin C, Swahn CG, Sedvall G, Foged C, Hansen KT, Skrumsager B. PET examination of [11C]NNC 687 and [11C]NNC 756 as new radioligands for the D1-dopamine receptor. Psychopharmacology (Berl). 1993;113(2):149-56. PubMed PMID: 7855175. 12: Andersen PH, Grønvald FC, Hohlweg R, Hansen LB, Guddal E, Braestrup C, Nielsen EB. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. Eur J Pharmacol. 1992 Aug 14;219(1):45-52. PubMed PMID: 1397049. 13: Nielsen EB, Andersen PH. Dopamine receptor occupancy in vivo: behavioral correlates using NNC-112, NNC-687 and NNC-756, new selective dopamine D1 receptor antagonists. Eur J Pharmacol. 1992 Aug 14;219(1):35-44. PubMed PMID: 1397048. |
PubChem Compound | 164252 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume